molecular formula C14H24Si B14310842 [(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane CAS No. 119297-21-1

[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane

Cat. No.: B14310842
CAS No.: 119297-21-1
M. Wt: 220.42 g/mol
InChI Key: RVGJQHLWNBWGOB-UHFFFAOYSA-N
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Description

(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane is a unique organosilicon compound characterized by its bicyclic structure and the presence of a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane typically involves the reaction of bicyclo[4.3.1]dec-3-en-10-ylidene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

[ \text{Bicyclo[4.3.1]dec-3-en-10-ylidene} + \text{Trimethylsilyl chloride} \rightarrow \text{(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl group.

Scientific Research Applications

(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Employed in the development of novel materials with unique properties.

    Medicinal Chemistry: Investigated for its potential use in drug design and development.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of (Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane involves its interaction with molecular targets through its bicyclic structure and trimethylsilyl group. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane is unique due to its specific combination of a bicyclic structure and a trimethylsilyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

119297-21-1

Molecular Formula

C14H24Si

Molecular Weight

220.42 g/mol

IUPAC Name

10-bicyclo[4.3.1]dec-3-enylidenemethyl(trimethyl)silane

InChI

InChI=1S/C14H24Si/c1-15(2,3)11-14-12-7-4-5-8-13(14)10-6-9-12/h4-5,11-13H,6-10H2,1-3H3

InChI Key

RVGJQHLWNBWGOB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=C1C2CCCC1CC=CC2

Origin of Product

United States

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